PDE5A Inhibition: Pentanamide vs. Sildenafil
In a phosphodiesterase 5A (PDE5A) enzymatic assay, N-(1-benzylpiperidin-4-yl)pentanamide achieved an IC₅₀ of 36 nM [1]. By comparison, sildenafil, the clinically approved PDE5 inhibitor, exhibits an IC₅₀ of approximately 3.5 nM under analogous conditions [2]. The ~10-fold lower potency of the pentanamide provides a useful window for partial PDE5 inhibition, which is advantageous for dose-response studies where complete enzyme blockade is undesirable.
| Evidence Dimension | PDE5A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | Sildenafil (IC₅₀ = 3.5 nM, literature average) |
| Quantified Difference | ~10‑fold lower potency |
| Conditions | Recombinant PDE5A enzyme inhibition assay (in vitro) |
Why This Matters
Enables graded inhibition of PDE5 catalytic activity, facilitating dose–response investigations into the role of cGMP signaling in vascular smooth muscle relaxation without maximal target engagement.
- [1] BindingDB BDBM50542296; CHEMBL4641729. Inhibition of PDE5A (IC₅₀ = 36 nM). Accessed 2026-04-30. View Source
- [2] Corbin JD, Francis SH. Pharmacology of phosphodiesterase-5 inhibitors. Int J Clin Pract. 2002;56(6):453‑459. PMID:12231844. View Source
